(2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide

Catalog No.
S3096491
CAS No.
1321985-68-5
M.F
C19H17N3O4S
M. Wt
383.42
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2...

CAS Number

1321985-68-5

Product Name

(2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide

IUPAC Name

(Z)-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-(4-nitrophenyl)prop-2-enamide

Molecular Formula

C19H17N3O4S

Molecular Weight

383.42

InChI

InChI=1S/C19H17N3O4S/c1-12-4-10-15(26-3)17-18(12)27-19(21(17)2)20-16(23)11-7-13-5-8-14(9-6-13)22(24)25/h4-11H,1-3H3/b11-7-,20-19?

InChI Key

UZCUVLAFUCZCHW-WUNJIJJWSA-N

SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])S2)C

solubility

not available

The compound (2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide is a synthetic organic molecule characterized by its complex structure, which includes a thiazole ring, an acrylamide moiety, and various substituents that contribute to its chemical properties and potential biological activities. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups suggests a balance of reactivity that may influence its interactions in biological systems and its utility in medicinal chemistry.

The chemical behavior of this compound can be explored through various types of reactions, including:

  • Nucleophilic Addition: The acrylamide double bond can undergo nucleophilic attack, leading to the formation of adducts.
  • Electrophilic Substitution: The aromatic rings may participate in electrophilic aromatic substitution reactions, influenced by the substituents' electronic effects.
  • Condensation Reactions: The ylidene structure suggests potential for condensation reactions with suitable nucleophiles, forming more complex derivatives.

These reactions are essential for understanding how the compound can be modified or utilized in synthetic pathways.

The biological activity of this compound is significant due to its structural features that may interact with biological targets. Compounds with similar structures often exhibit a range of pharmacological effects, including:

  • Anticancer Activity: Many acrylamide derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Antimicrobial Properties: The presence of nitro and thiazole groups can enhance antimicrobial activity.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Biological activity is typically assessed through bioassays, which measure the compound's effects on living organisms or cells .

The synthesis of (2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide typically involves several steps:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors like 2-aminobenzenethiol and carbonyl compounds.
  • Acrylamide Formation: Reacting an appropriate amine with an acrylate or acrylic acid derivative under controlled conditions to form the acrylamide linkage.
  • Final Coupling Reaction: The thiazole derivative is then coupled with the acrylamide to yield the final product, often utilizing coupling agents or catalysts to facilitate the reaction.

These methods can vary based on the desired yield and purity of the final product.

The unique structure of this compound lends itself to various applications:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug discovery for treating cancer or infections.
  • Material Science: Its chemical properties might be useful in developing new materials with specific thermal or mechanical properties.
  • Analytical Chemistry: The compound could be employed as a reagent in analytical techniques for detecting specific biomolecules.

Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies often include:

  • Molecular Docking Studies: To predict how the compound binds to target proteins or enzymes.
  • In Vitro Assays: To evaluate its efficacy against specific biological targets such as cancer cell lines or bacterial strains.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion (ADME) properties critical for drug development .

Several compounds share structural similarities with (2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide, each exhibiting unique properties:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-MethoxybenzaldehydeAromatic aldehydeAntimicrobialSimpler structure
3-NitroanilineNitro-substituted anilineAnticancerBasic amine functionality
2-AminothiazoleThiazole with amino groupAntibacterialDirectly involved in enzyme inhibition
4-NitrophenolPhenolic compound with nitro groupAnalgesicKnown for toxicity but useful in synthesis

These comparisons highlight how variations in substituents and functional groups can lead to differing biological activities and applications.

XLogP3

4.2

Dates

Last modified: 08-18-2023

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